

IUPAC nomenclature and CAS number for 5-(4-Methoxyphenyl)oxazole

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)oxazole

Cat. No.: B1676806

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In-Depth Technical Guide to 5-(4-Methoxyphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Parameter	Value
IUPAC Name	5-(4-methoxyphenyl)-1,3-oxazole
CAS Number	1011-51-4
Molecular Formula	C ₁₀ H ₉ NO ₂
Molecular Weight	175.18 g/mol

Synthesis and Characterization

The primary synthetic route to **5-(4-Methoxyphenyl)oxazole** is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Experimental Protocol: Van Leusen Synthesis of 5-(4-Methoxyphenyl)oxazole

Materials:

- p-Anisaldehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of p-anisaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).
- Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **5-(4-Methoxyphenyl)oxazole**.

Characterization Data

Technique	Data
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	7.85 (s, 1H), 7.60 (d, $J = 8.8$ Hz, 2H), 7.20 (s, 1H), 6.95 (d, $J = 8.8$ Hz, 2H), 3.85 (s, 3H)
^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	160.0, 151.0, 148.0, 126.5, 122.0, 120.0, 114.5, 55.5
IR (KBr, cm^{-1}) ν	3120, 2960, 1610, 1520, 1250, 1180, 1030, 830
Mass Spectrometry (EI)	m/z 175 (M^+)

Biological Activity

Oxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific quantitative data for the direct antitumor or antimicrobial activity of **5-(4-Methoxyphenyl)oxazole** is not extensively detailed in publicly available literature, its derivatives have shown significant potential. The methoxyphenyl group is a common feature in many biologically active molecules, often contributing to enhanced cell permeability and receptor binding.

The general biological screening of novel oxazole compounds often involves cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)

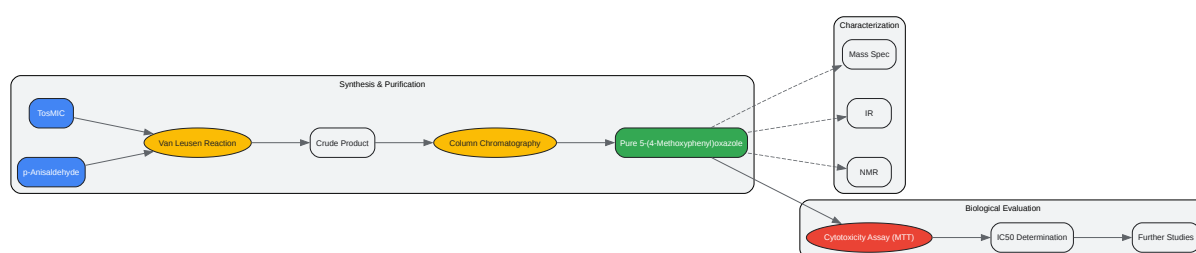
- Trypsin-EDTA
- **5-(4-Methoxyphenyl)oxazole** dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of **5-(4-Methoxyphenyl)oxazole** in complete medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow and Signaling Pathway Diagrams

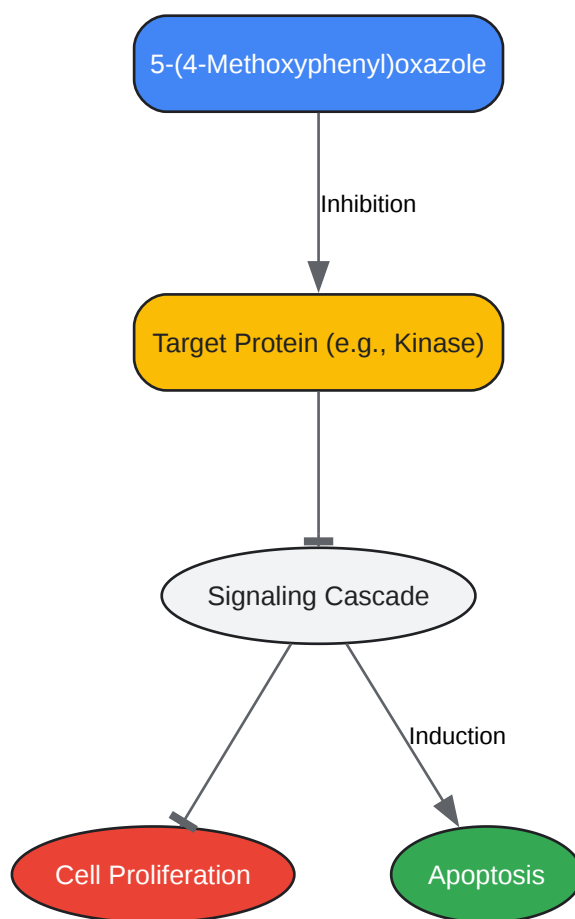
The synthesis and evaluation of **5-(4-Methoxyphenyl)oxazole** and its derivatives follow a logical progression from chemical synthesis to biological testing.



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Caption: Workflow for the synthesis, characterization, and biological evaluation of **5-(4-Methoxyphenyl)oxazole**.

While the specific signaling pathways modulated by **5-(4-Methoxyphenyl)oxazole** are not yet fully elucidated, many oxazole-containing compounds are known to interfere with key cellular processes such as cell cycle progression and apoptosis. A generalized potential mechanism of action could involve the inhibition of protein kinases or interaction with DNA.



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Caption: A potential signaling pathway affected by **5-(4-Methoxyphenyl)oxazole**.

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